molecular formula C21H25NO7S2 B15023096 N-acetyl-S-[3-oxo-3-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)propyl]cysteine

N-acetyl-S-[3-oxo-3-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)propyl]cysteine

Cat. No.: B15023096
M. Wt: 467.6 g/mol
InChI Key: RYISNKIURXQYKX-UHFFFAOYSA-N
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Description

2-acetamido-3-{[3-oxo-3-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)propyl]sulfanyl}propanoic acid is a complex organic compound that features a unique combination of functional groups, including an acetamido group, a thiophene ring, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-3-{[3-oxo-3-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)propyl]sulfanyl}propanoic acid typically involves multi-step organic synthesis. One common approach is to start with the preparation of the key intermediate, 3-oxo-3-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)propyl bromide, which can be synthesized through a bromination reaction of the corresponding ketone. This intermediate is then reacted with 2-acetamidopropanoic acid in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-3-{[3-oxo-3-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)propyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-acetamido-3-{[3-oxo-3-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)propyl]sulfanyl}propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-acetamido-3-{[3-oxo-3-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)propyl]sulfanyl}propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The acetamido group can form hydrogen bonds with target proteins, while the thiophene and trimethoxyphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-acetamido-3-{[3-oxo-3-(phenyl)propyl]sulfanyl}propanoic acid: Lacks the thiophene and trimethoxyphenyl groups, resulting in different chemical and biological properties.

    2-acetamido-3-{[3-oxo-3-(thiophen-2-yl)propyl]sulfanyl}propanoic acid: Lacks the trimethoxyphenyl group, which may affect its interactions with biological targets.

Uniqueness

The presence of both the thiophene and trimethoxyphenyl groups in 2-acetamido-3-{[3-oxo-3-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)propyl]sulfanyl}propanoic acid makes it unique compared to similar compounds. These groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H25NO7S2

Molecular Weight

467.6 g/mol

IUPAC Name

2-acetamido-3-[3-oxo-3-thiophen-2-yl-1-(3,4,5-trimethoxyphenyl)propyl]sulfanylpropanoic acid

InChI

InChI=1S/C21H25NO7S2/c1-12(23)22-14(21(25)26)11-31-19(10-15(24)18-6-5-7-30-18)13-8-16(27-2)20(29-4)17(9-13)28-3/h5-9,14,19H,10-11H2,1-4H3,(H,22,23)(H,25,26)

InChI Key

RYISNKIURXQYKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CSC(CC(=O)C1=CC=CS1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)O

Origin of Product

United States

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